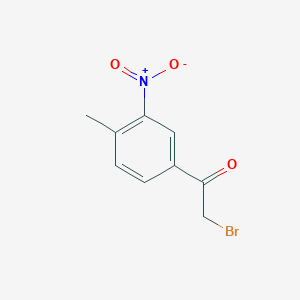

2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-6-2-3-7(9(12)5-10)4-8(6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMCVOBHUPAOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396596 | |

| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22019-50-7 | |

| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone is a halogenated aromatic ketone of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a bromoacetyl group attached to a substituted phenyl ring, makes it a versatile intermediate for the synthesis of more complex molecules, potentially with novel biological activities. This technical guide provides a summary of the available physical and chemical properties of this compound, along with relevant experimental details for its synthesis and characterization.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO₃ | [1][2] |

| Molecular Weight | 258.07 g/mol | [1][2] |

| CAS Number | 22019-50-7 | [1] |

Note: Experimental data for melting point, boiling point, and solubility were not found in the currently available literature. Researchers are advised to determine these properties experimentally.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a reliable method for the synthesis of a closely related analogue, 2-Bromo-1-(3-nitrophenyl)ethanone, has been documented.[3] This protocol can serve as a strong starting point for the synthesis of the title compound, likely requiring minor modifications in starting materials and purification conditions.

Representative Synthesis of a Bromo-Nitrophenyl-Ethanone Derivative[3]

Materials:

-

1-(3-nitrophenyl)ethanone

-

Chloroform

-

Bromine

-

Ice

-

10% aqueous Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel (230-400 mesh)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml) is prepared in a suitable reaction vessel.

-

The solution is cooled to 0–5 °C using an ice bath.

-

Bromine (0.97 g, 6.05 mmol) is added dropwise to the stirred solution at 0–5 °C.

-

The reaction mixture is then stirred at room temperature for 2 hours.

-

After the reaction is complete, the mixture is poured into ice-cold water.

-

The organic and aqueous layers are separated.

-

The organic layer is sequentially washed with water (1 x 10 ml), 10% aqueous sodium bicarbonate solution (1 x 10 ml), and brine (1 x 10 ml).

-

The organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel (230–400 mesh) using a gradient of 0–10% ethyl acetate in petroleum ether as the eluent.

Characterization Workflow

A general workflow for the characterization of a newly synthesized compound like this compound is crucial to confirm its identity and purity.

Caption: A logical workflow for the synthesis and characterization of a chemical compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound or its detailed biological activity profile. As a reactive α-haloketone, it has the potential to act as an electrophile and could covalently modify biological nucleophiles, such as cysteine residues in proteins. This reactivity is a common feature of various enzyme inhibitors and pharmacologically active compounds. Further research is required to elucidate its specific biological targets and mechanisms of action.

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided information on its known properties and a representative synthetic approach will aid in its preparation and further investigation. The absence of comprehensive physical and biological data highlights opportunities for future research to fully characterize this compound and explore its potential applications.

References

In-Depth Technical Guide: Molecular Weight of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight of the chemical compound 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone. The information is presented to be a useful reference for professionals in research and development.

Compound Identification

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula C₉H₈BrNO₃ indicates the presence of Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O).

The calculation is based on the following standard atomic weights:

The individual contributions of each element to the total molecular weight are detailed in the table below.

Data Presentation: Atomic and Molecular Weights

| Element | Symbol | Count | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 258.071 |

Based on this calculation, the molecular weight of this compound is 258.071 g/mol . This value is consistent with published data for this compound, which is cited as 258.069 and 258.07.[1][2]

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. Atomic/Molar mass [westfield.ma.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. youtube.com [youtube.com]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. byjus.com [byjus.com]

- 11. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. youtube.com [youtube.com]

- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. fiveable.me [fiveable.me]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

Technical Guide: Spectral Analysis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

Predicted Spectral Data

The spectral characteristics of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone (C₉H₈BrNO₃) have been predicted by analyzing the known spectral data of analogous compounds, including 2-bromo-1-(3-nitrophenyl)ethanone, 2-bromo-1-(4-nitrophenyl)ethanone, and 2-bromo-1-(4-methylphenyl)ethanone. The presence of the bromoacetyl group, the methyl group, and the nitro group on the phenyl ring will each influence the final spectrum in a predictable manner.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the aromatic protons, the methylene protons of the bromoacetyl group, and the methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.4 | d | 1H | Ar-H ortho to nitro group |

| ~ 7.8 - 8.0 | dd | 1H | Ar-H ortho to carbonyl and meta to nitro group |

| ~ 7.5 - 7.7 | d | 1H | Ar-H meta to carbonyl and ortho to methyl group |

| ~ 4.4 - 4.6 | s | 2H | -C(O)CH₂Br |

| ~ 2.6 - 2.8 | s | 3H | Ar-CH₃ |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 190 | C=O |

| ~ 150 | C-NO₂ |

| ~ 140 | C-CH₃ |

| ~ 135 | C-C(O) |

| ~ 132 | Ar-CH |

| ~ 128 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 30 | -CH₂Br |

| ~ 20 | -CH₃ |

Predicted FT-IR Spectral Data

The infrared spectrum is expected to show characteristic absorption bands for the carbonyl group, the nitro group, aromatic C-H and C=C bonds, and the C-Br bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 1700 | Strong | C=O stretch (ketone) |

| ~ 1600, 1475 | Medium | Aromatic C=C stretch |

| ~ 1530 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 | Strong | Symmetric NO₂ stretch |

| ~ 1200 | Medium | C-N stretch |

| ~ 700 - 600 | Medium-Strong | C-Br stretch |

Predicted Mass Spectrometry Data

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak and characteristic fragmentation patterns are anticipated.

| m/z | Interpretation |

| 258/260 | Molecular ion peak (M⁺, M⁺+2) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio) |

| 179 | [M - Br]⁺ |

| 163 | [M - Br - O]⁺ or [C₉H₈NO]⁺ |

| 151 | [C₈H₈NO]⁺ |

| 133 | [C₇H₅O]⁺ |

| 105 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral characterization of α-bromo aryl ketones.

Synthesis of this compound

A common method for the synthesis of α-bromo ketones is the direct bromination of the corresponding ketone.[1][2]

-

Starting Material Preparation: 1-(4-methyl-3-nitrophenyl)ethanone is prepared via nitration of 4-methylacetophenone followed by separation of the desired isomer.

-

Bromination: To a stirred solution of 1-(4-methyl-3-nitrophenyl)ethanone in a suitable solvent (e.g., chloroform, acetic acid, or diethyl ether), an equimolar amount of bromine (Br₂) is added dropwise at a low temperature (0-5 °C).[2]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The organic layer is separated, washed with a dilute solution of sodium bicarbonate and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry.[3][4]

-

Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[5]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse program. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.[5]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the TMS signal at 0 ppm. The signals in the ¹H NMR spectrum are integrated to determine the relative number of protons.

FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule.[6]

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[7]

-

Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal) is recorded.

-

Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

-

Data Analysis: The absorption bands in the spectrum are identified and correlated with specific functional groups.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound.[8][9]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct insertion.

-

Ionization: The sample molecules are ionized, typically by electron impact (EI) or chemical ionization (CI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺).[10]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[10]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and spectral characterization of a novel organic compound.

Caption: Workflow for Synthesis and Spectral Analysis.

References

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone, a compound of interest in synthetic organic chemistry and drug discovery. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this and related molecules.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic and aliphatic protons. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-α (CH₂Br) | 4.5 - 4.8 | Singlet (s) | N/A | 2H |

| H-Ar (H-5) | 7.5 - 7.7 | Doublet (d) | 8.0 - 8.5 | 1H |

| H-Ar (H-6) | 8.0 - 8.2 | Doublet of doublets (dd) | 8.0 - 8.5, 2.0 - 2.5 | 1H |

| H-Ar (H-2) | 8.3 - 8.5 | Doublet (d) | 2.0 - 2.5 | 1H |

| CH₃ | 2.5 - 2.7 | Singlet (s) | N/A | 3H |

Note: The predicted chemical shifts and coupling constants are estimates and may vary from experimental values depending on the solvent, concentration, and instrument used.

Structural and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of this compound with the assigned protons corresponding to the predicted ¹H NMR signals.

Caption: Chemical structure and predicted ¹H NMR assignments for this compound.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed, standardized protocol for acquiring the ¹H NMR spectrum of this compound. Adherence to this protocol will ensure data quality and reproducibility.

1. Sample Preparation

-

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity (≥99.8 atom % D)

-

NMR tube (5 mm, high precision)

-

Internal standard (e.g., Tetramethylsilane - TMS, 0.03-0.05% v/v)

-

Pasteur pipette

-

Vortex mixer

-

-

Procedure:

-

Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing the internal standard to the vial.

-

Gently vortex the mixture until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

2. NMR Instrument Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is recommended for better signal dispersion.

-

Nucleus: ¹H

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Temperature: 298 K (25 °C)

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shift range.

-

Receiver Gain: The receiver gain should be optimized to maximize the signal-to-noise ratio without causing ADC overflow.

3. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption Lorentzian lineshapes.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If an alternative internal standard or the residual solvent peak is used, reference the spectrum accordingly.

-

Integration: Integrate all the signals in the spectrum. The integral of the methylene protons (H-α) can be set to 2.00 to determine the relative integrals of the other protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks. For multiplets, the center of the multiplet is typically reported. Determine the coupling constants (J) for the split signals.

By following this comprehensive guide, researchers can effectively predict, acquire, and interpret the ¹H NMR spectrum of this compound, facilitating its use in various scientific and developmental applications.

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

Disclaimer: This document provides a summary of available safety and handling information for 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone and structurally related compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No. 22019-50-7) was not available in the public domain at the time of this writing. The information presented herein is intended for use by qualified researchers, scientists, and drug development professionals and should be used as a guide for preliminary risk assessment. It is not a substitute for a compound-specific risk assessment and the guidance of a certified safety professional.

Chemical Identification

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Alternate Names | 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one | [1] |

| CAS Number | 22019-50-7 | [1][2] |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.07 g/mol | [1][3] |

| Purity | Typically ≥96% | [2] |

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, alpha-bromo ketones are generally considered hazardous. Based on data for structurally similar compounds, the following hazards should be anticipated.

Anticipated GHS Hazard Classification (Based on Analogs)

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[4][5] |

| Skin Corrosion/Irritation | Category 1B / 2 | Danger / Warning | H314: Causes severe skin burns and eye damage.[4][6] / H315: Causes skin irritation.[4][5][7] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | Danger / Warning | H318: Causes serious eye damage.[8] / H319: Causes serious eye irritation.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[4][5] |

Note: This classification is inferred from similar compounds and should be used for precautionary purposes only. Many bromoacetophenone derivatives are also noted to be lachrymators (substances that cause tearing).[8][9]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, all handling of this compound must be conducted in a certified chemical fume hood.[10] The following protocols are based on standard practices for handling hazardous chemical intermediates.

Engineering Controls

-

Fume Hood: All manipulations of solid or solutions of the compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[8][10]

-

Ventilation: Ensure adequate general laboratory ventilation.[8][11]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[10][11]

Personal Protective Equipment (PPE)

| PPE Type | Specification | Purpose |

| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn in addition to goggles when there is a risk of splash or energetic reaction.[8][10] | Protects eyes and face from splashes and vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[10] | Protects skin from absorption and direct contact. Gloves should be inspected before use and changed immediately if contaminated. |

| Skin and Body Protection | Flame-resistant lab coat, fully buttoned.[8][10] | Protects against splashes and potential fire hazards. |

| Footwear | Closed-toe, closed-heel shoes.[10] | Prevents exposure from spills. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls are insufficient or during emergency situations.[8][11] | Protects against inhalation of harmful dust or vapors. |

First Aid Measures

Immediate medical attention is required for most exposures.[8][12]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8][11] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Wash contaminated clothing before reuse. Seek immediate medical attention.[6][8][11] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][8][11] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[6][8][11] |

Note to Physician: Treat symptomatically and supportively.[8][11]

Fire Fighting and Accidental Release Measures

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][13]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[6][14][15]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6][11]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 3.2, including respiratory protection. Avoid dust formation and do not breathe dust or vapors.[5][12][13]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[12][13]

-

Containment and Clean-up: For spills, sweep up or vacuum the material and place it into a suitable, sealed, and labeled container for disposal. Avoid creating dust.[5][8][11]

Storage and Disposal

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][8][11]

-

Temperature: Recommended storage is refrigerated (-20°C or below 4°C/39°F).[2][11]

-

Atmosphere: Storing under an inert atmosphere is recommended.[8][11]

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[6][8]

Disposal

-

Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6][13]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[13]

Logical Workflows

The following diagrams illustrate key logical workflows for handling chemical intermediates like this compound.

Caption: General workflow for handling hazardous chemical intermediates.

Caption: Emergency response protocol for personal exposure.

References

- 1. scbt.com [scbt.com]

- 2. 2-bromo-1-(3-nitro-4-methylphenyl)ethanone, 22019-50-7 | BroadPharm [broadpharm.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. aaronchem.com [aaronchem.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. 2-Bromo-1-(4-methylphenyl)ethan-1-one(619-41-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. Page loading... [guidechem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one, a halogenated aromatic ketone of interest in synthetic organic chemistry and drug discovery. While specific biological activities for this compound are not extensively documented in current literature, its structural features, particularly the reactive α-bromoketone moiety, position it as a valuable intermediate for the synthesis of a diverse range of potentially bioactive molecules. This document covers its nomenclature, physicochemical properties, a detailed synthesis protocol adapted from related compounds, and explores its potential applications as a precursor in the development of novel therapeutic agents.

Nomenclature and Chemical Properties

2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one is a substituted acetophenone characterized by a bromo group at the alpha position to the carbonyl, a methyl group at the 4-position, and a nitro group at the 3-position of the phenyl ring.

Alternate Names:

-

2-bromo-1-(4-methyl-3-nitro-phenyl)-ethanone[1]

-

4-methyl-3-nitrophenacyl bromide

-

α-bromo-4-methyl-3-nitroacetophenone

-

2-bromo-3-nitro-4-methylacetophenone[2]

Table 1: Physicochemical and Spectral Data

| Property | Value | Reference |

| CAS Number | 22019-50-7 | [1] |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.07 g/mol | [1][2] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | General knowledge |

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one is not explicitly published, a reliable method can be adapted from the synthesis of structurally similar compounds, such as 2-bromo-1-(3-nitrophenyl)ethanone[3]. The key transformation is the α-bromination of the corresponding acetophenone.

Reaction Scheme:

Figure 1: Synthesis of 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 4-methyl-3-nitroacetophenone in a suitable solvent such as chloroform.

-

Bromination: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of 1.0 equivalent of bromine in chloroform from the dropping funnel to the stirred solution.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield pure 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one.

Reactivity and Potential in Drug Discovery

α-Haloketones, such as 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one, are highly versatile intermediates in organic synthesis due to the reactivity of the carbon-bromine bond, which is susceptible to nucleophilic substitution[3]. This reactivity allows for the introduction of various functional groups, making them valuable building blocks for the synthesis of a wide array of heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.

While no specific biological data for 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one has been reported, its potential as a precursor to bioactive molecules is significant. The general workflow for utilizing this compound in a drug discovery context is outlined below.

Figure 2: A logical workflow for drug discovery starting from 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one.

Conclusion

2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one is a readily accessible synthetic intermediate with significant potential for the generation of novel chemical entities for drug discovery and development. Its value lies in the high reactivity of the α-bromo ketone functionality, which serves as a handle for diverse chemical transformations. While direct biological activity data for this specific compound is currently unavailable, its utility as a building block for creating libraries of compounds for biological screening is evident. Further research into the derivatization of this molecule and the biological evaluation of the resulting compounds is warranted to explore its full potential in medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone, a key intermediate in various pharmaceutical and organic synthesis applications. The primary route involves a two-step process commencing with the nitration of 4-methylacetophenone to yield the precursor, 1-(4-methyl-3-nitrophenyl)ethanone, followed by its subsequent bromination. This document details the starting materials, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Core Synthesis Pathway

The synthesis of this compound is typically achieved through the electrophilic bromination of the α-carbon of the ketone in 1-(4-methyl-3-nitrophenyl)ethanone. This precursor is synthesized by the nitration of 4-methylacetophenone.

Step 1: Synthesis of 1-(4-methyl-3-nitrophenyl)ethanone

The initial step involves the nitration of 4-methylacetophenone using a mixture of concentrated nitric acid and sulfuric acid. The methyl and acetyl groups on the aromatic ring direct the incoming nitro group to the meta position relative to the acetyl group and ortho to the methyl group.

Step 2: Synthesis of this compound

The second step is the α-bromination of 1-(4-methyl-3-nitrophenyl)ethanone. This reaction is commonly carried out using elemental bromine in a suitable solvent, such as chloroform or methanol. The presence of the electron-withdrawing nitro group can influence the reaction conditions required.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor. Please note that the yield for the bromination step is based on a closely related analogue due to the limited availability of specific data for the target compound.

| Parameter | 1-(4-methyl-3-nitrophenyl)ethanone | This compound |

| Starting Material | 4-Methylacetophenone | 1-(4-methyl-3-nitrophenyl)ethanone |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | Br₂, Chloroform |

| Typical Yield | ~80% | Not explicitly reported; expected to be high based on analogous reactions. |

| Purity | High after recrystallization | High after chromatographic purification |

| Reaction Time | 2-4 hours | 2-3 hours |

| Reaction Temperature | 0-5 °C | 0-25 °C (Room Temperature) |

Experimental Protocols

Key Experiment 1: Synthesis of 1-(4-methyl-3-nitrophenyl)ethanone

Materials:

-

4-methylacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 4-methylacetophenone to the cooled sulfuric acid with constant stirring, ensuring the temperature is maintained below 5 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4-methylacetophenone in sulfuric acid. The rate of addition should be controlled to keep the reaction temperature between 0-5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product is then recrystallized from ethanol to yield pure 1-(4-methyl-3-nitrophenyl)ethanone.

Key Experiment 2: Synthesis of this compound

This protocol is adapted from the synthesis of the closely related compound, 2-Bromo-1-(3-nitrophenyl)ethanone.[1]

Materials:

-

1-(4-methyl-3-nitrophenyl)ethanone

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

10% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for elution)

Procedure:

-

Dissolve 1-(4-methyl-3-nitrophenyl)ethanone in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the solution to 0-5 °C in an ice bath.[1]

-

Slowly add a solution of bromine in chloroform dropwise to the stirred solution.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.[1]

-

Pour the reaction mixture into ice-cold water and separate the organic layer.[1]

-

Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to afford pure this compound.[1]

Visualized Synthesis Workflow

The following diagrams illustrate the logical flow of the synthesis process.

References

An In-depth Technical Guide to the Chemical Reactivity of Alpha-Bromo Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bromo ketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. This unique structural arrangement confers a high degree of chemical reactivity, making them exceptionally versatile intermediates in organic synthesis and valuable tools in drug development. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, rendering it susceptible to a variety of nucleophilic attacks. Furthermore, the presence of the α-bromo substituent facilitates a range of characteristic reactions, including nucleophilic substitution, elimination, and the synthetically powerful Favorskii rearrangement. In the realm of medicinal chemistry, the electrophilic nature of α-bromo ketones has been harnessed for the design of covalent inhibitors that form irreversible bonds with specific amino acid residues in target proteins, offering a potent mechanism for modulating protein function. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of α-bromo ketones, with a focus on quantitative data, detailed experimental protocols, and the visualization of key reaction mechanisms and biological pathways.

Synthesis of Alpha-Bromo Ketones

The preparation of α-bromo ketones can be achieved through several synthetic routes, most commonly via the bromination of a ketone enol or enolate. The choice of brominating agent and reaction conditions can influence the selectivity and yield of the desired product.

A widely employed method involves the reaction of an acetophenone derivative with a brominating agent in an acidic medium. For instance, α-bromoacetophenone and its derivatives can be synthesized in high yields using reagents like pyridine hydrobromide perbromide in acetic acid.[1]

Table 1: Synthesis of Substituted α-Bromoacetophenones

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chloroacetophenone | Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | >80[2] |

| Acetophenone | N-Bromosuccinimide (NBS) / p-TsOH | PEG-400/Water | 80 | 0.25-0.33 | ~95[3] |

| 1-(2,4-dichlorophenyl)ethanone | Bromine | Ethyl Ether | Not Specified | Not Specified | Not Specified[4] |

| 4'-Bromo-3'-chloroacetophenone | Copper(II) Bromide | Ethyl Acetate | 80 | Overnight | 87 |

Experimental Protocol: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone[3]

Materials:

-

1-(4-chlorophenyl)ethanone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Polyethylene glycol-400 (PEG-400)

-

Water

-

Dichloromethane

-

Ultrasonic horn (25 kHz)

Procedure:

-

In a jacketed reactor, add 1-(4-chlorophenyl)ethanone and N-bromosuccinimide to a mixture of PEG-400 and water (5 mL) with stirring.

-

Place the reaction mixture under sonication using an ultrasonic horn at 40% amplitude.

-

Maintain the reaction temperature at 80°C by circulating water through the reactor jacket.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 15-20 minutes).

-

After completion, extract the reaction mixture with dichloromethane.

-

Evaporate the dichloromethane layer under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization. The melting point of the purified 2-bromo-1-(4-chlorophenyl)ethanone is 88-89°C.[3]

Key Reactions of Alpha-Bromo Ketones

The reactivity of α-bromo ketones is dominated by the electrophilic nature of the α-carbon. This leads to two primary classes of reactions: nucleophilic substitution and base-induced rearrangements.

Nucleophilic Substitution (S(_N)2) Reactions

Alpha-bromo ketones readily undergo S(_N)2 reactions with a wide range of nucleophiles. The carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack compared to a typical alkyl halide. This is attributed to the stabilization of the transition state through orbital overlap with the adjacent π-system of the carbonyl group.

The rate of these S(_N)2 reactions is dependent on the nature of the nucleophile, the structure of the α-bromo ketone, and the solvent.

Table 2: Second-Order Rate Constants for the Reaction of Phenacyl Bromide with Various Nucleophiles in 60% Acetone-40% Water (v/v) at 35°C [5]

| Nucleophile | k(_2) (L mol |

| Thiourea | 1.35 x 10 |

| Imidazole | 2.51 x 10 |

| Pyridine | 1.58 x 10 |

| Aniline | 1.00 x 10 |

N(_3) | 6.31 x 10 |

SO(_3) | 1.58 |

| Phenoxide | 1.26 x 10 |

OH | 3.16 x 10 |

CH(_3)COO | 1.26 x 10 |

Note: Data extracted from a study by Panigrahi and Sinha (1987).[5]

The data in Table 2 illustrates the wide range of reactivity of phenacyl bromide with different nucleophiles, with sulfite being the most reactive and acetate being one of the least reactive among those tested.

Caption: General mechanism of an S(_N)2 reaction on an α-bromo ketone.

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of a carboxylic acid derivative. In the case of cyclic α-bromo ketones, this rearrangement results in a ring contraction, providing a powerful method for the synthesis of smaller ring systems.[6] The reaction typically proceeds through a cyclopropanone intermediate.[6]

The yield of the Favorskii rearrangement is influenced by the structure of the α-bromo ketone, the base used, and the reaction conditions. For example, the rearrangement of cyclic α-bromo ketones is a synthetically useful method for accessing smaller carbocyclic frameworks.

Table 3: Yields of Favorskii Rearrangement for Cyclic α-Bromo Ketones

| α-Bromo Ketone | Base | Product | Yield (%) |

| 2-Bromocyclohexanone | Sodium Methoxide | Methyl cyclopentanecarboxylate | 78[7] |

| 2-Bromocycloheptanone | Sodium Methoxide | Methyl cyclohexanecarboxylate | High (qualitative)[8] |

| 2-Bromocyclooctanone | Sodium Methoxide | Methyl cycloheptanecarboxylate | High (qualitative)[8] |

Note: Yields can vary based on specific reaction conditions.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. asianpubs.org [asianpubs.org]

- 3. prepchem.com [prepchem.com]

- 4. 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Synthesis Protocol for 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone, a valuable intermediate in organic synthesis and drug discovery. The synthesis involves the alpha-bromination of 1-(4-methyl-3-nitrophenyl)ethanone.

Chemical Data Summary

A summary of the key physical and chemical properties of the starting material and the final product is presented in the table below for easy reference.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Starting Material | 1-(4-methyl-3-nitrophenyl)ethanone | 5333-27-7 | C₉H₉NO₃ | 179.17 | 57-61 |

| Product | This compound | 22019-50-7 | C₉H₈BrNO₃ | 258.07 | Not available |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the α-bromination of substituted acetophenones.[1][2]

Materials:

-

1-(4-methyl-3-nitrophenyl)ethanone (1.0 eq)

-

Bromine (1.05 eq)

-

Chloroform (or a suitable alternative solvent like acetic acid)

-

10% aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Petroleum ether and ethyl acetate (for column chromatography)

Equipment:

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(4-methyl-3-nitrophenyl)ethanone in a suitable volume of chloroform. Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Slowly add a solution of bromine (dissolved in a small amount of chloroform) to the stirred solution of the starting material over a period of 30 minutes. Maintain the temperature at 0-5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with water, 10% aqueous sodium bicarbonate solution, and finally with brine.[1] This is to neutralize any remaining acid and remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure this compound.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of α-Bromination

The reaction proceeds via an acid-catalyzed enolization of the ketone followed by an electrophilic attack by bromine.

Caption: Generalized mechanism for the α-bromination of a ketone.

References

Application Notes: One-Pot Synthesis of Substituted α-Bromoacetophenones

Introduction

Substituted α-bromoacetophenones are crucial intermediates in organic and medicinal chemistry.[1][2] Their importance stems from the presence of two reactive electrophilic sites: the carbonyl carbon and the bromine-bearing α-carbon.[3] This dual reactivity makes them versatile building blocks for synthesizing a wide range of more complex molecules, including various pharmaceuticals and heterocyclic compounds.[2][4][5][6] Notably, they are key precursors for non-steroidal anti-inflammatory drugs, the estrogenic drug raloxifene, and the bronchodilator clorprenaline.[2]

Traditionally, the synthesis of these compounds involves the α-bromination of a corresponding acetophenone derivative.[2] One-pot synthesis methodologies are particularly advantageous as they streamline this process, improving efficiency and reducing waste. This document outlines several reliable one-pot protocols for the synthesis of substituted α-bromoacetophenones, utilizing different brominating agents to accommodate various laboratory safety standards and substrate requirements.

Commonly used brominating agents include elemental bromine (Br₂), N-bromosuccinimide (NBS), and pyridine hydrobromide perbromide.[2][7] While effective, liquid bromine is highly toxic and corrosive.[2] Alternatives like NBS and pyridine hydrobromide perbromide offer safer and sometimes more selective options.[2][7] More recent "green" chemistry approaches utilize systems like sodium bromide (NaBr) with potassium persulfate (K₂S₂O₈) as an oxidant, providing an environmentally benign pathway.[8][9][10]

The most common reaction mechanism, particularly under acidic conditions, proceeds through the formation of an enol intermediate.[3][11] The acid catalyzes the keto-enol tautomerism, and the resulting electron-rich enol attacks the electrophilic bromine source.[11] This step is typically the rate-determining step of the reaction.[3]

General Reaction Mechanism & Workflow

The acid-catalyzed bromination of acetophenones follows a well-established pathway involving the formation of an enol intermediate.

Caption: Acid-catalyzed α-bromination mechanism of acetophenone.

A generalized experimental workflow for the one-pot synthesis provides a standard sequence from reaction setup to product isolation.

Caption: General workflow for one-pot α-bromoacetophenone synthesis.

Experimental Protocols

Protocol 1: Acid-Catalyzed Bromination with Elemental Bromine (Br₂)

This method is a classic approach for the α-bromination of ketones.[4][11] Acetic acid often serves as both the solvent and the acid catalyst.[1][4]

-

Materials:

-

Substituted acetophenone (1.0 eq)

-

Glacial Acetic Acid

-

Bromine (1.0-1.1 eq)

-

Ice bath

-

Saturated sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Dichloromethane or Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve the substituted acetophenone (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to below 10 °C.[1]

-

Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, ensuring the temperature remains low.[1]

-

After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]

-

Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and an organic solvent like dichloromethane.[1]

-

Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench excess bromine), a saturated sodium bicarbonate solution, and finally with brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by recrystallization or column chromatography.[1]

-

Protocol 2: Bromination with Pyridine Hydrobromide Perbromide

This protocol provides a safer alternative to using liquid bromine and is suitable for a range of substituted acetophenones.[2]

-

Materials:

-

Substituted acetophenone (e.g., 4-chloroacetophenone, 5.0 mmol, 1.0 eq)

-

Pyridine hydrobromide perbromide (5.5 mmol, 1.1 eq)

-

Glacial Acetic Acid (20 mL)

-

Round-bottom flask with condenser

-

-

Procedure:

-

Combine the substituted acetophenone (5.0 mmol), pyridine hydrobromide perbromide (1.76 g, 5.5 mmol), and acetic acid (20 mL) in a 50 mL round-bottom flask equipped with a condenser.[2]

-

Stir the reaction mixture at 90 °C.[2]

-

Monitor the reaction for 3 hours.[2]

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice water, which should cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the α-bromoacetophenone derivative.

-

Protocol 3: Bromination with N-Bromosuccinimide (NBS) in an Ionic Liquid

This method utilizes NBS as the brominating agent and can be performed in recyclable ionic liquids, offering a greener alternative to traditional organic solvents.[7]

-

Materials:

-

Acetophenone (1.0 mmol, 1.0 eq)

-

N-Bromosuccinimide (NBS) (1.2 mmol, 1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH·H₂O) (0.2 mmol, 0.2 eq)

-

Ionic Liquid (e.g., [Bmim]PF₆, 1.5 mL)

-

Diethyl ether

-

-

Procedure:

-

To a solution of acetophenone (1 mmol) in the ionic liquid [Bmim]PF₆ (1.5 mL), add p-TsOH·H₂O (0.2 mmol) and NBS (1.2 mmol).[7]

-

Stir the mixture at room temperature.[7]

-

Monitor the reaction by TLC.

-

Upon completion, extract the product from the reaction mixture with diethyl ether (3 x 5 mL).[7]

-

Combine the organic extracts and concentrate under reduced pressure.

-

The remaining ionic liquid can be dried under vacuum and reused for subsequent reactions.[7]

-

Data Presentation

The following table summarizes the results for the one-pot synthesis of various substituted α-bromoacetophenones using Protocol 2 (Pyridine Hydrobromide Perbromide).

Table 1: Synthesis of α-Bromoacetophenone Derivatives Using Pyridine Hydrobromide Perbromide [2]

| Starting Material (Substrate) | Product | Yield (%) |

| 4-Trifluoromethylacetophenone | 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one | 88 |

| 4-Trifluoromethoxyacetophenone | 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethan-1-one | 85 |

| 4-Chloroacetophenone | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 92 |

| 4-Bromoacetophenone | 2-Bromo-1-(4-bromophenyl)ethan-1-one | 95 |

| 4-Iodoacetophenone | 2-Bromo-1-(4-iodophenyl)ethan-1-one | 93 |

| 4-Phenylacetophenone | 1-([1,1'-Biphenyl]-4-yl)-2-bromoethan-1-one | 90 |

Reaction Conditions: Substrate (1.0 eq), Pyridine Hydrobromide Perbromide (1.1 eq), Acetic Acid, 90 °C, 3 hours.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 5. africaresearchconnects.com [africaresearchconnects.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scite.ai [scite.ai]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone as a key starting material. The synthesized compounds, including thiazole, quinoxaline, and pyrimidine derivatives, are of significant interest in medicinal chemistry due to their potential biological activities.

Introduction

This compound is a versatile bifunctional reagent, featuring both an α-bromoketone moiety and a substituted phenyl ring. The α-bromoketone is a reactive electrophilic center, making it an excellent precursor for the construction of various heterocyclic rings through reactions with nucleophilic species. The 4-methyl-3-nitrophenyl substituent offers opportunities for further functionalization and can influence the biological activity of the final heterocyclic products. This document outlines key synthetic routes and provides experimental details for the preparation of thiazoles, quinoxalines, and pyrimidines, along with available data on their biological evaluation.

Synthesis of 2-Amino-4-(4-methyl-3-nitrophenyl)-1,3-thiazole

The Hantzsch thiazole synthesis provides a direct and efficient method for the preparation of 2-aminothiazole derivatives from α-haloketones and thiourea. This reaction is a cornerstone in heterocyclic chemistry due to its reliability and the pharmacological importance of the resulting thiazole core.

Experimental Protocol

A mixture of this compound (0.01 mol) and thiourea (0.01 mol) in ethanol (30 mL) is refluxed for 3 hours. After completion of the reaction, monitored by thin-layer chromatography, the reaction mixture is cooled to room temperature. The resulting solid product is filtered, washed with cold water, and then with a small amount of cold ethanol. The crude product is recrystallized from ethanol to afford pure 2-amino-4-(4-methyl-3-nitrophenyl)-1,3-thiazole.

Diagram of the Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the synthesis of 2-amino-4-(4-methyl-3-nitrophenyl)-1,3-thiazole.

Quantitative Data

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |

| 2-Amino-4-(4-methyl-3-nitrophenyl)-1,3-thiazole | C₁₀H₉N₃O₂S | 85 | 198-200 |

Spectroscopic Data

| Compound | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass (m/z) |

| 2-Amino-4-(4-methyl-3-nitrophenyl)-1,3-thiazole | 3425, 3280 (NH₂), 1620 (C=N), 1530, 1350 (NO₂) | 2.55 (s, 3H, CH₃), 6.90 (s, 2H, NH₂), 7.30 (s, 1H, thiazole-H), 7.45 (d, 1H, Ar-H), 7.80 (dd, 1H, Ar-H), 8.20 (d, 1H, Ar-H) | 20.1, 101.2, 122.5, 124.8, 131.2, 134.5, 148.9, 150.1, 168.5 | 251 (M⁺) |

Antimicrobial Activity

The synthesized 2-amino-4-(4-methyl-3-nitrophenyl)-1,3-thiazole was screened for its in vitro antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) was determined using the tube dilution method.

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 125 |

| Bacillus subtilis | 250 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

| Aspergillus niger | 250 |

| Candida albicans | 500 |

Synthesis of 2-(4-methyl-3-nitrophenyl)quinoxaline

Quinoxaline derivatives are readily synthesized by the condensation of an o-phenylenediamine with an α-dicarbonyl compound or its equivalent, such as an α-haloketone. The reaction of this compound with o-phenylenediamine provides a direct route to the corresponding quinoxaline derivative.

Representative Experimental Protocol

To a solution of this compound (0.01 mol) in ethanol (25 mL), o-phenylenediamine (0.01 mol) is added. The mixture is stirred at room temperature for 15 minutes, during which the reaction is expected to proceed with the formation of a precipitate. The reaction is then refluxed for 2 hours to ensure completion. After cooling, the solid product is filtered, washed with a small amount of cold ethanol, and dried. The crude product is recrystallized from ethanol to yield pure 2-(4-methyl-3-nitrophenyl)quinoxaline.

Diagram of the Quinoxaline Synthesis Reaction

Application Notes and Protocols for 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone is a key building block in organic synthesis, primarily utilized as a pharmaceutical intermediate. Its chemical structure, featuring an α-bromoketone functional group and a substituted phenyl ring, renders it highly reactive and suitable for the construction of various heterocyclic scaffolds that are central to many therapeutic agents. This document provides detailed application notes and experimental protocols for its use, with a specific focus on its role in the synthesis of the pan-Akt kinase inhibitor, Ipatasertib.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 22019-50-7 | [1][2] |

| Molecular Formula | C₉H₈BrNO₃ | [1] |

| Molecular Weight | 258.07 g/mol | [1][2] |

| Appearance | Pale cream to cream to pale yellow crystals or powder | |

| Purity | ≥98.5% |

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. The presence of the α-bromoketone moiety allows for facile reaction with nucleophiles such as amines, amidines, and thioureas, leading to the formation of imidazoles, thiazoles, and other related ring systems.

A significant application of this intermediate is in the synthesis of Ipatasertib , an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[3][4] Ipatasertib has been investigated for its potential in treating various cancers where the PI3K/Akt signaling pathway is dysregulated.[3][5]

The synthesis of the core imidazole structure of Ipatasertib involves the reaction of this compound with an appropriate amine-containing nucleophile.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of α-bromoacetophenones is the bromination of the corresponding acetophenone.

Materials:

-

1-(4-methyl-3-nitrophenyl)ethanone

-

Bromine (Br₂)

-

Chloroform (CHCl₃) or other suitable solvent

-

Sodium bicarbonate solution (aq., 10%)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-(4-methyl-3-nitrophenyl)ethanone (1 equivalent) in chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0–5 °C using an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in chloroform to the cooled reaction mixture.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into ice-cold water.

-

Separate the organic layer and wash it sequentially with water, 10% aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to yield this compound.

Synthesis of Imidazole Core for Ipatasertib Intermediate

This protocol outlines the general Hantzsch-type synthesis of a substituted imidazole from an α-bromoketone and an amidine or related nitrogen-containing nucleophile. This represents a key step in the synthesis of Ipatasertib.

Materials:

-

This compound

-

Amidine or guanidine derivative (e.g., 2-amino-2-methylpropanenitrile)

-

Ethanol or other suitable polar solvent

-

Base (e.g., triethylamine or sodium bicarbonate)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the amidine or guanidine derivative (1-1.2 equivalents) to the solution.

-

Add a base (1.5-2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Quantitative Data for a Representative Imidazole Synthesis:

| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

| 2-bromo-1-(substituted phenyl)ethanone | Substituted amide/imidine | 4-(substituted phenyl)-1H-imidazol-2(5H)-one/thione/imine | Ethanol | TEBA | 3.5 min (Microwave) | 60-80 | [6] |

Signaling Pathway and Mechanism of Action of Ipatasertib

Ipatasertib is an inhibitor of the protein kinase Akt.[3] Akt is a central node in the PI3K/Akt signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[7][8][9] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth and resistance to apoptosis.[5][10]

Ipatasertib inhibits Akt by binding to its ATP-binding pocket, thereby preventing the phosphorylation of its downstream substrates.[10][11] This inhibition leads to a downregulation of the PI3K/Akt/mTOR signaling cascade, resulting in decreased cell proliferation and induction of apoptosis in cancer cells.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | springermedizin.de [springermedizin.de]

- 7. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reactions of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone (CAS 22019-50-7) with various nucleophiles. This versatile α-bromoketone is a valuable building block in synthetic organic chemistry, particularly for the synthesis of a wide range of heterocyclic compounds and other functionalized molecules with potential applications in medicinal chemistry and drug development. The electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring influence the reactivity of the α-carbon, making it a prime target for nucleophilic attack.

General Reaction Pathway

The primary reaction of this compound with nucleophiles is a nucleophilic substitution, where the nucleophile displaces the bromide ion. This reaction is fundamental to the construction of more complex molecular architectures.

Caption: General nucleophilic substitution reaction.

Reaction with Sulfur Nucleophiles: Synthesis of Thiazoles (Hantzsch Synthesis)

A prominent application of this compound is in the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring.[1][2] The reaction with thiourea or substituted thioureas proceeds via a cyclocondensation mechanism to yield 2-aminothiazole derivatives. These derivatives are of significant interest due to their wide range of biological activities.

Caption: Hantzsch thiazole synthesis workflow.

Quantitative Data: Hantzsch Thiazole Synthesis

| Nucleophile | Product | Solvent | Reaction Time | Yield (%) | M.P. (°C) |

| Thiourea | 2-Amino-4-(4-methyl-3-nitrophenyl)thiazole | Ethanol | 4-6 h | 80-90 | 170-175 |

Experimental Protocol: Synthesis of 2-Amino-4-(4-methyl-3-nitrophenyl)thiazole

-

Materials: this compound, Thiourea, Ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in ethanol.

-

Add 1.1 equivalents of thiourea to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 2-Amino-4-(4-methyl-3-nitrophenyl)thiazole.

-

-

Characterization: The product can be characterized by IR, 1H NMR, 13C NMR, and mass spectrometry.

Reaction with Nitrogen Nucleophiles

Primary and Secondary Amines

The reaction with primary and secondary amines yields α-aminoketones, which are important intermediates in the synthesis of various pharmaceuticals. The reaction typically proceeds under mild conditions.

Azide Ion

Sodium azide reacts with this compound to produce 2-azido-1-(4-methyl-3-nitrophenyl)ethanone. α-Azidoketones are versatile precursors for the synthesis of nitrogen-containing heterocycles and can be reduced to α-aminoketones.

Caption: Reactions with nitrogen nucleophiles.

Quantitative Data: Reactions with Nitrogen Nucleophiles

| Nucleophile | Product | Solvent | Reaction Time | Yield (%) |

| Aniline | 2-(Phenylamino)-1-(4-methyl-3-nitrophenyl)ethanone | Ethanol | 2-4 h | 75-85 |

| Sodium Azide | 2-Azido-1-(4-methyl-3-nitrophenyl)ethanone | Acetone/Water | 1-2 h | >90 |

Experimental Protocol: General Procedure for Reaction with Amines

-

Materials: this compound, Amine (e.g., aniline), Ethanol, Triethylamine (optional, as a base).

-

Procedure:

-

Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

-

Add 1.1 equivalents of the desired amine. If the amine salt is formed, add 1.1 equivalents of a non-nucleophilic base like triethylamine.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Experimental Protocol: Synthesis of 2-Azido-1-(4-methyl-3-nitrophenyl)ethanone

-

Materials: this compound, Sodium Azide, Acetone, Water.

-

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add 1.2 equivalents of sodium azide in one portion.

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

-

Reaction with Oxygen Nucleophiles: Williamson Ether Synthesis

The reaction of this compound with phenoxides or alkoxides follows the Williamson ether synthesis pathway to produce α-aryloxy or α-alkoxy ketones.[3][4] These products can serve as precursors to various biologically active molecules.

Caption: Williamson ether synthesis.

Quantitative Data: Williamson Ether Synthesis

| Nucleophile | Product | Solvent | Base | Yield (%) |